4-Fluoronaphthalene-2-sulfonylchloride
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Overview
Description
4-Fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound with the molecular formula C10H6ClFO2S. It is a derivative of naphthalene, where a fluorine atom is substituted at the 4th position and a sulfonyl chloride group at the 2nd position. This compound is known for its unique reactivity and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoronaphthalene-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which undergoes a reaction with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl.
Industrial Production Methods
Industrial production methods for 4-fluoronaphthalene-2-sulfonyl chloride are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on the efficient use of reagents and catalysts to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Fluoronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound is highly reactive in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
4-Fluoronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions.
Medicine: This compound is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoronaphthalene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride atom .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Uniqueness
4-Fluoronaphthalene-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C10H6ClFO2S |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
4-fluoronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClFO2S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
InChI Key |
YXZJUCRFWLRVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)S(=O)(=O)Cl |
Origin of Product |
United States |
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